1-azido-2,3,4-trifluorobenzene
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Description
1-Azido-2,3,4-trifluorobenzene is a type of organic compound that contains an azide functional group . It is a useful research chemical used in the effective synthesis of chiral N-fluoroaryl aziridines .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the reaction of primary amines with sodium nitrite . Another method involves the reaction of alkynes and heterocyclic derivatives to achieve highly functionalized 1,4-disubstituted-1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three fluorine atoms and one azide group attached . The exact structure can be determined using techniques such as X-ray single crystal structural analysis .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in the 1,3-dipolar azide-alkyne cycloaddition (AAC) reactions under mechanochemical conditions . It can also react with alkynes to give substituted 1,2,3-triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular formula, molecular weight, and physical properties such as melting point, boiling point, and density can be determined .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-azido-2,3,4-trifluorobenzene can be achieved through a nucleophilic substitution reaction of 1-bromo-2,3,4-trifluorobenzene with sodium azide.", "Starting Materials": [ "1-bromo-2,3,4-trifluorobenzene", "sodium azide", "dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1-bromo-2,3,4-trifluorobenzene (1.0 g, 4.2 mmol) and sodium azide (0.6 g, 9.2 mmol) in DMF (10 mL) in a round-bottom flask.", "Step 2: Add TEA (1.2 mL, 8.4 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and water (10 mL).", "Step 4: Extract the organic layer with diethyl ether (3 x 20 mL) and combine the organic layers.", "Step 5: Wash the combined organic layers with water (2 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 1-azido-2,3,4-trifluorobenzene as a white solid (yield: 70-80%)." ] } | |
CAS No. |
1096130-49-2 |
Molecular Formula |
C6H2F3N3 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
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